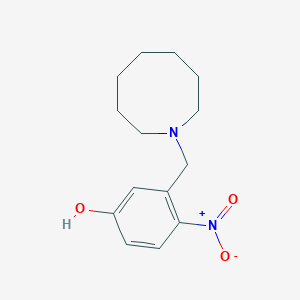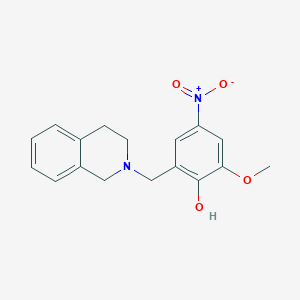
3-(1-azocanylmethyl)-4-nitrophenol
Vue d'ensemble
Description
3-(1-azocanylmethyl)-4-nitrophenol, also known as ACMP, is a chemical compound that belongs to the class of azo dyes. It is commonly used as a pH indicator in various biochemical and physiological experiments. ACMP is a yellow crystalline solid that has a molecular weight of 246.22 g/mol.
Mécanisme D'action
The mechanism of action of 3-(1-azocanylmethyl)-4-nitrophenol involves the reversible protonation and deprotonation of the nitrophenol group in response to changes in pH. 3-(1-azocanylmethyl)-4-nitrophenol exists in two forms, the protonated form (3-(1-azocanylmethyl)-4-nitrophenolH) and the deprotonated form (3-(1-azocanylmethyl)-4-nitrophenol^-). The color of 3-(1-azocanylmethyl)-4-nitrophenol changes from yellow to red as the pH of the solution decreases from 6.2 to 4.5. The pKa value of 3-(1-azocanylmethyl)-4-nitrophenol is 5.5, which makes it a suitable pH indicator for acidic solutions.
Biochemical and Physiological Effects
3-(1-azocanylmethyl)-4-nitrophenol has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-azocanylmethyl)-4-nitrophenol as a pH indicator is its high sensitivity to pH changes. 3-(1-azocanylmethyl)-4-nitrophenol can detect pH changes within a narrow range of 4.5 to 6.2. 3-(1-azocanylmethyl)-4-nitrophenol is also easy to use and can be added directly to the reaction mixture without any pre-treatment. However, 3-(1-azocanylmethyl)-4-nitrophenol has some limitations, such as its narrow pH range, which makes it unsuitable for experiments that require pH detection outside this range. 3-(1-azocanylmethyl)-4-nitrophenol is also sensitive to temperature changes, which can affect its accuracy in pH detection.
Orientations Futures
Future research on 3-(1-azocanylmethyl)-4-nitrophenol can focus on the development of new pH indicators that have a broader pH range and higher sensitivity to pH changes. The synthesis of 3-(1-azocanylmethyl)-4-nitrophenol can also be optimized to improve its yield and purity. Additionally, 3-(1-azocanylmethyl)-4-nitrophenol can be used as a probe to study the pH-dependent behavior of other biomolecules such as DNA and RNA. The use of 3-(1-azocanylmethyl)-4-nitrophenol in real-time monitoring of pH changes in live cells can also be explored.
Applications De Recherche Scientifique
3-(1-azocanylmethyl)-4-nitrophenol is widely used as a pH indicator in various biochemical and physiological experiments. It is commonly used to monitor the pH changes in the reaction mixtures of enzymes, proteins, and other biomolecules. 3-(1-azocanylmethyl)-4-nitrophenol has also been used to investigate the pH-dependent conformational changes in proteins and to study the pH-dependent activity of enzymes.
Propriétés
IUPAC Name |
3-(azocan-1-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13-6-7-14(16(18)19)12(10-13)11-15-8-4-2-1-3-5-9-15/h6-7,10,17H,1-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCCNIDIXGNHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azocan-1-ylmethyl)-4-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850224.png)
![1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B3850230.png)

amino]methyl}benzoate](/img/structure/B3850237.png)
![(4-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850238.png)
![1-[3-(benzyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850239.png)
![(4-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850245.png)


![4-[(1-acetyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3850258.png)
![(2-bromo-4,5-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850264.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B3850284.png)
![[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B3850290.png)